molecular formula C16H12BrF3O B1532438 3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone CAS No. 898761-76-7

3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone

Cat. No. B1532438
CAS RN: 898761-76-7
M. Wt: 357.16 g/mol
InChI Key: KBEGKOWJWAFXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving a compound like 3-(4-Bromophenyl)-4’-trifluoromethylpropiophenone would depend on its exact structure and the conditions under which the reactions are carried out .

Scientific Research Applications

Palladium-Catalyzed Arylation Reactions

A study by Wakui et al. (2004) demonstrated that 2-hydroxy-2-methylpropiophenone undergoes multiple arylation through C-C and C-H bond cleavages when treated with excess aryl bromides in the presence of a palladium catalyst. This process yields 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones, showcasing the compound's potential as a precursor for complex molecular synthesis Wakui et al., 2004.

McMurry Coupling

Daik et al. (1998) explored the stereochemical outcomes of McMurry coupling, using 4-bromoacetophenone and 4-bromobenzophenone under conditions that produce bis(4-bromophenyl)-2-butenes. The study highlighted the versatility of bromophenyl compounds in facilitating selective coupling reactions, contributing to the synthetic organic chemistry field Daik et al., 1998.

Synthesis of Dendrimers and Polymers

Percec et al. (1994) described the synthesis and characterization of monomers leading to the creation of hyperbranched polymers. This work illustrates the role of bromophenyl compounds in developing materials with potential applications in nanotechnology and materials science Percec et al., 1994.

Molecular Structure Analysis

Allen, Trotter, and Rogers (1971) conducted a study on the crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, revealing insights into the biological activities of isomers of related compounds. This research highlights the importance of structural analysis in understanding the biological and chemical properties of bromophenyl derivatives Allen et al., 1971.

Environmental and Material Applications

Koch and Sures (2018) reviewed the environmental concentrations and toxicology of 2,4,6-tribromophenol, a compound related to bromophenyl derivatives. Their research emphasizes the environmental presence and impact of brominated compounds, underlining the need for understanding their behavior and effects in ecological systems Koch & Sures, 2018.

Safety and Hazards

The safety and hazards associated with a compound like 3-(4-Bromophenyl)-4’-trifluoromethylpropiophenone would depend on factors such as its physical and chemical properties, how it’s handled and stored, and how it’s disposed of .

Future Directions

The future directions for research involving a compound like 3-(4-Bromophenyl)-4’-trifluoromethylpropiophenone would likely depend on the results of initial studies of its properties and potential applications .

properties

IUPAC Name

3-(4-bromophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrF3O/c17-14-8-1-11(2-9-14)3-10-15(21)12-4-6-13(7-5-12)16(18,19)20/h1-2,4-9H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEGKOWJWAFXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone
Reactant of Route 3
Reactant of Route 3
3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone
Reactant of Route 4
Reactant of Route 4
3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone
Reactant of Route 5
Reactant of Route 5
3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone
Reactant of Route 6
Reactant of Route 6
3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.